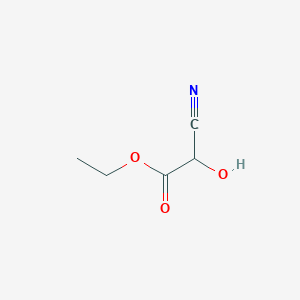

Ethyl 2-cyano-2-hydroxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-cyano-2-hydroxyacetate is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Peptide Coupling Reactions

Ethyl 2-cyano-2-hydroxyacetate is widely employed as an additive in carbodiimide-mediated peptide synthesis. It reacts with carbodiimides (e.g., DCC, DIC) to form stable active esters, minimizing racemization and side reactions .

Mechanism :

-

Activation : Carbodiimide reacts with the carboxyl group to form an unstable O-acylisourea intermediate.

-

Stabilization : Oxyma displaces the intermediate, generating a more hydrolytically stable active ester.

-

Amine Attack : The active ester reacts with the amine nucleophile, forming the peptide bond .

Key Data :

| Substrate | Coupling Reagent | Conditions | Yield | Racemization |

|---|---|---|---|---|

| Z-L-Phg + L-Val-OMe | DIC | DMF, rt | 81–84% | None |

| Amyloid β (39–42) | DCC | Solution phase | >90% | <0.1% |

Oxidation of the Hydroxy Group

The hydroxy group undergoes oxidation to form a ketone.

Reaction :

Ethyl 2 cyano 2 hydroxyacetateOxidantEthyl 2 cyano 2 oxoacetate

Conditions :

-

Oxidants : PCC (pyridinium chlorochromate) or Dess-Martin periodinane.

-

Solvent : Dichloromethane (DCM) at 0–25°C.

Outcome :

-

High selectivity for ketone formation without ester or nitrile degradation.

Reduction of the Cyano Group

The nitrile group is reduced to a primary amine under catalytic hydrogenation or using LiAlH₄.

Reaction :

Ethyl 2 cyano 2 hydroxyacetateH2/PdEthyl 2 amino 2 hydroxyacetate

Conditions :

-

Catalyst : Pd/C or Raney Ni.

-

Solvent : Ethanol, 60°C, 12 h.

Applications :

-

Intermediate for bioactive amines or heterocycles.

Substitution Reactions

The hydroxy group participates in nucleophilic substitutions when activated.

Example :

-

Tosylation : Treatment with TsCl in pyridine yields the tosylate, which reacts with NaN₃ to form an azide.

Conditions :

| Step | Reagents | Solvent | Temperature |

|---|---|---|---|

| Tosylation | TsCl, pyridine | DCM | 0°C → rt |

| Azidation | NaN₃ | DMF | 60°C |

Hydrolysis Reactions

The ester group hydrolyzes under acidic or basic conditions:

Acidic Hydrolysis :

Ethyl 2 cyano 2 hydroxyacetateH3PO42 Cyano 2 hydroxyacetic acid

Basic Hydrolysis :

-

Reagents : NaOH in H₂O/EtOH.

-

Product : Sodium salt of 2-cyano-2-hydroxyacetic acid.

Cyclization Reactions

Under catalytic asymmetric conditions, nitrile-assisted cyclization forms heterocycles.

Example :

-

5-exo-dig Cyclization : Using OsO₄ and (DHQD)₂PHAL ligand, this compound derivatives form chiral phthalides .

Conditions :

| Catalyst | Ligand | Solvent | Temp | Yield |

|---|---|---|---|---|

| OsO₄ | (DHQD)₂PHAL | t-BuOH/THF/H₂O | rt | 20–75% |

Formation of Ureas and Carbamates

Through Lossen rearrangement, Oxyma derivatives synthesize ureas and carbamates without racemization .

Mechanism :

-

Activation : Carboxylic acid → acyloxy imidazole intermediate.

-

Rearrangement : Forms isocyanate, which reacts with amines .

Example :

Propriétés

Formule moléculaire |

C5H7NO3 |

|---|---|

Poids moléculaire |

129.11 g/mol |

Nom IUPAC |

ethyl 2-cyano-2-hydroxyacetate |

InChI |

InChI=1S/C5H7NO3/c1-2-9-5(8)4(7)3-6/h4,7H,2H2,1H3 |

Clé InChI |

IYPJQABCLBFGTB-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C(C#N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.